2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of a cyclohepta[b]thiophene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohepta[b]thiophene core, followed by the introduction of the thiazole moiety. Key steps include:
Formation of the Cyclohepta[b]thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which also contain thiazole rings, are used in cancer treatment.
Cyclohepta[b]thiophene Derivatives:
Uniqueness
What sets 2-{4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-AMIDO}-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE apart is its combined structure of cyclohepta[b]thiophene and thiazole rings, which imparts unique chemical and biological properties. This dual-ring system enhances its potential for diverse applications in both medicinal and materials science.
Properties
IUPAC Name |
N,N,4-trimethyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-10-14(16(22)20(2)3)24-17(18-10)19-15(21)13-9-11-7-5-4-6-8-12(11)23-13/h9H,4-8H2,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXSOOUPCMWSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(S2)CCCCC3)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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